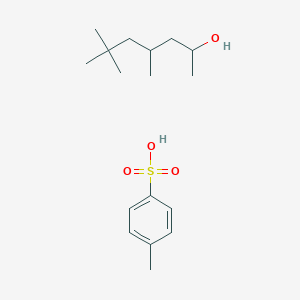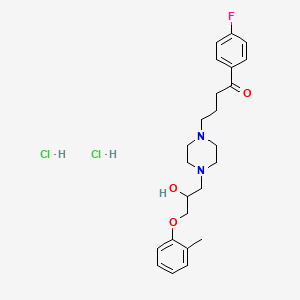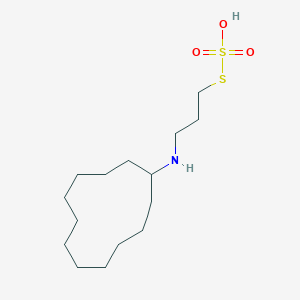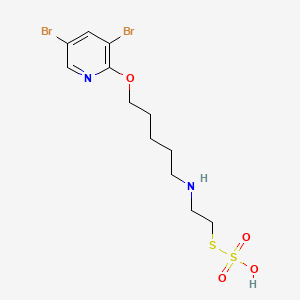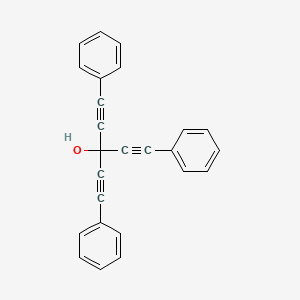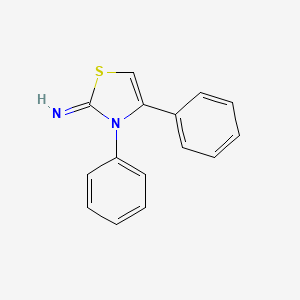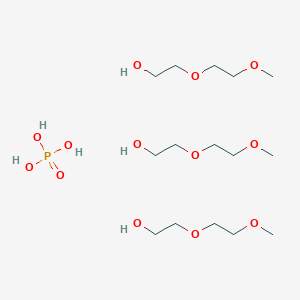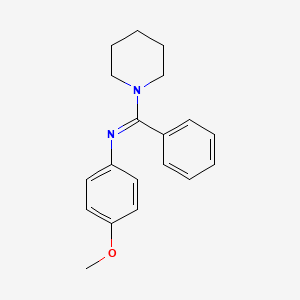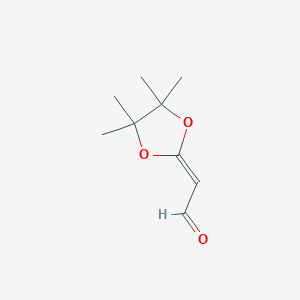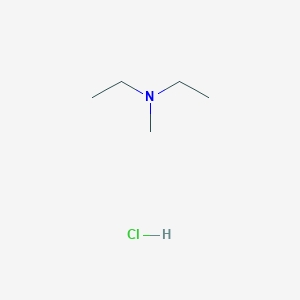
N-ethyl-N-methylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless to light yellow liquid that is highly flammable and corrosive . This compound is commonly used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-ethyl-N-methylethanamine;hydrochloride can be synthesized through several methods:
Reductive Amination: This involves the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Alkylation of Secondary Amines: Another method involves the alkylation of N-methylethanamine with ethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Oxidation: N-ethyl-N-methylethanamine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of N-ethyl-N-methylethanamine.
Reduction: Primary amines such as ethylamine and methylamine.
Substitution: Various substituted amines depending on the alkyl or acyl group used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-methylethanamine;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-ethyl-N-methylethanamine;hydrochloride involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . The compound’s effects are mediated through pathways involving amine receptors and enzymes that metabolize amines .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethanamine: Similar in structure but lacks the ethyl group, making it less bulky and potentially less reactive.
N,N-Diethylethanamine: Contains two ethyl groups, making it more sterically hindered and less nucleophilic compared to N-ethyl-N-methylethanamine.
N-Methylethanamine: A primary amine with only one methyl group, leading to different reactivity and physical properties.
Uniqueness: N-ethyl-N-methylethanamine;hydrochloride is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This structure imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
51211-54-2 |
|---|---|
Molekularformel |
C5H14ClN |
Molekulargewicht |
123.62 g/mol |
IUPAC-Name |
N-ethyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13N.ClH/c1-4-6(3)5-2;/h4-5H2,1-3H3;1H |
InChI-Schlüssel |
JXHZVHFODJSANQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)

![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
